molecular formula C8H6F4O B1397437 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene CAS No. 1404193-56-1

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B1397437
CAS No.: 1404193-56-1
M. Wt: 194.13 g/mol
InChI Key: NNKUBJLOYGXKKN-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is an aromatic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the stability and bioactivity of organic molecules, making them useful in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group into a fluorinated aromatic ring. One common method is the radical trifluoromethylation of aromatic compounds. This process can be catalyzed by transition metals such as copper or silver, and it often requires the use of trifluoromethylating agents like trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable molecule in various applications .

Properties

IUPAC Name

4-fluoro-2-methyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKUBJLOYGXKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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